molecular formula C7H11N3O B3038179 (E)-3-amino-3-morpholin-4-ylprop-2-enenitrile CAS No. 78972-77-7

(E)-3-amino-3-morpholin-4-ylprop-2-enenitrile

Cat. No. B3038179
CAS RN: 78972-77-7
M. Wt: 153.18 g/mol
InChI Key: NIJBZJPXHOOJAX-LREOWRDNSA-N
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Description

(E)-3-amino-3-morpholin-4-ylprop-2-enenitrile, also known as AMP-en, is an organic compound belonging to the class of aminonitrile derivatives. It is a colorless liquid at room temperature and has a boiling point of approximately 150°C. AMP-en is a versatile synthetic intermediate used in the production of a variety of pharmaceuticals, agrochemicals, and other products. It is also used as a key intermediate in the synthesis of many heterocyclic compounds.

Mechanism Of Action

(E)-3-amino-3-morpholin-4-ylprop-2-enenitrile is a versatile synthetic intermediate that can be used in a variety of reactions. It can be used as a nucleophile in substitution reactions, and it can also be used as a source of nitrogen for the synthesis of heterocyclic compounds. In addition, it can be used as a source of carbon for the synthesis of organic compounds.

Biochemical And Physiological Effects

(E)-3-amino-3-morpholin-4-ylprop-2-enenitrile has been used in various studies to investigate the biochemical and physiological effects of various compounds. For example, it has been used to study the effects of various drugs on the human body. In addition, it has been used to study the effects of various compounds on the activity of enzymes and other proteins.

Advantages And Limitations For Lab Experiments

(E)-3-amino-3-morpholin-4-ylprop-2-enenitrile is a versatile synthetic intermediate that is widely used in laboratory experiments. One of the major advantages of using (E)-3-amino-3-morpholin-4-ylprop-2-enenitrile in laboratory experiments is its low cost and availability. In addition, it is relatively stable and has a low toxicity. However, it is also important to note that (E)-3-amino-3-morpholin-4-ylprop-2-enenitrile is a flammable compound, so proper safety precautions must be taken when working with it.

Future Directions

There are numerous potential future directions for the use of (E)-3-amino-3-morpholin-4-ylprop-2-enenitrile in scientific research. For example, it could be used in the synthesis of new pharmaceuticals or agrochemicals. In addition, it could be used in the synthesis of novel heterocyclic compounds or as a starting material for the synthesis of complex organic molecules. Furthermore, it could be used in the study of enzyme structure and function or as a tool for drug discovery. Finally, it could be used to study the effects of various compounds on the human body or as a starting material for the synthesis of new materials.

Scientific Research Applications

(E)-3-amino-3-morpholin-4-ylprop-2-enenitrile has been widely used in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, it has been used as a key intermediate in the synthesis of heterocyclic compounds, such as indoles and quinolines. In medicinal chemistry, it has been used as a starting material for the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs, anti-depressants, and antibiotics. In biochemistry, it has been used to study the structure and function of proteins, enzymes, and other biological molecules.

properties

IUPAC Name

(E)-3-amino-3-morpholin-4-ylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c8-2-1-7(9)10-3-5-11-6-4-10/h1H,3-6,9H2/b7-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJBZJPXHOOJAX-LREOWRDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C(=C/C#N)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-amino-3-morpholin-4-ylprop-2-enenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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